3,6-diacetyl-2-methyl-1-phenyl-1H-indol-5-yl 4-methoxybenzoate
Description
3,6-Diacetyl-2-methyl-1-phenyl-1H-indol-5-yl 4-methoxybenzoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Properties
Molecular Formula |
C27H23NO5 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(3,6-diacetyl-2-methyl-1-phenylindol-5-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C27H23NO5/c1-16-26(18(3)30)23-15-25(33-27(31)19-10-12-21(32-4)13-11-19)22(17(2)29)14-24(23)28(16)20-8-6-5-7-9-20/h5-15H,1-4H3 |
InChI Key |
VACSTNVULYTPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)C(=O)C)OC(=O)C4=CC=C(C=C4)OC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diacetyl-2-methyl-1-phenyl-1H-indol-5-yl 4-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent acetylation and esterification steps are employed to introduce the acetyl and methoxybenzoate groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,6-Diacetyl-2-methyl-1-phenyl-1H-indol-5-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,6-diacetyl-2-methyl-1-phenyl-1H-indol-5-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-Methyl-1H-indole-3-carbaldehyde: Another indole derivative with different functional groups.
5-Fluoro-1H-indole-2-carboxylic acid: An indole derivative with fluorine substitution.
Uniqueness
3,6-Diacetyl-2-methyl-1-phenyl-1H-indol-5-yl 4-methoxybenzoate is unique due to its specific combination of acetyl, methyl, phenyl, and methoxybenzoate groups, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
